molecular formula C25H15ClN2O2S2 B2450949 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 476293-91-1

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B2450949
CAS No.: 476293-91-1
M. Wt: 474.98
InChI Key: XGRPYDAOXJBVHU-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide ( 325987-32-4) is a synthetic organic compound with the molecular formula C₂₅H₁₅ClN₂O₂S₂ and a molecular weight of 424.9 g/mol . This benzothiophene-carboxamide derivative features a complex structure incorporating thiazole and benzothiophene rings, which are motifs known in medicinal chemistry for their diverse biological activities . Compounds containing the thiazole scaffold are found in various pharmacological agents with applications as anticancer, antimicrobial, and anti-inflammatory agents, and they are a common feature in FDA-approved drugs . Similarly, benzothiophene derivatives have been investigated in scientific research for their potential as enzyme inhibitors . Researchers are exploring this specific compound for its potential in various biochemical and pharmacological studies. Its structural complexity suggests it may serve as a valuable intermediate or target molecule in the development of novel therapeutic agents. As with all compounds of this nature, thorough investigation is required to fully elucidate its properties and mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClN2O2S2/c26-19-17-13-7-8-14-18(17)31-22(19)24(30)28-25-27-20(15-9-3-1-4-10-15)23(32-25)21(29)16-11-5-2-6-12-16/h1-14H,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRPYDAOXJBVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of α-Bromo-1,3-Diphenylpropane-1,3-Dione

Benzoylacetophenone (1,3-diphenylpropane-1,3-dione) is brominated using bromine in acetic acid at 0–5°C to yield α-bromo-1,3-diphenylpropane-1,3-dione. This intermediate is critical for introducing the electrophilic site required for thiazole ring closure.

Reaction Conditions

  • Benzoylacetophenone (10 mmol) dissolved in glacial acetic acid (30 mL)
  • Bromine (1.1 equiv) added dropwise at 0°C
  • Stirred for 2 h at room temperature
  • Quenched with ice-water, filtered, and recrystallized from ethanol (yield: 85%).

Thiazole Ring Formation

The α-bromo ketone is reacted with thiourea in ethanol under reflux to form 5-benzoyl-4-phenyl-1,3-thiazol-2-amine:

$$
\text{α-Bromo-1,3-diphenylpropane-1,3-dione} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{5-Benzoyl-4-phenyl-1,3-thiazol-2-amine}
$$

Optimization Notes

  • Ethanol as solvent prevents side reactions (e.g., over-bromination).
  • Reaction time: 4–6 h (monitored by TLC).
  • Yield: 78–82% after recrystallization from ethyl acetate.

Synthesis of 3-Chloro-1-Benzothiophene-2-Carboxylic Acid

The benzothiophene moiety is synthesized via Friedel-Crafts acylation followed by cyclization and functionalization:

Friedel-Crafts Acylation of Thiophene

Thiophene is acylated with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-1-(thiophen-2-yl)ethanone.

Cyclization to Benzothiophene

The acylated product undergoes cyclization using polyphosphoric acid (PPA) at 120°C to form 1-benzothiophene-2-carboxylic acid. Chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane:

$$
\text{1-Benzothiophene-2-carboxylic acid} + \text{SO₂Cl₂} \xrightarrow{\text{CH₂Cl₂, 0°C}} \text{3-Chloro-1-benzothiophene-2-carboxylic acid}
$$

Key Parameters

  • Reaction temperature: 0°C to minimize di- or tri-chlorination.
  • Yield: 65–70% after precipitation and filtration.

Amide Bond Formation Between Thiazole Amine and Benzothiophene Carboxylic Acid

The final step involves coupling 5-benzoyl-4-phenyl-1,3-thiazol-2-amine with 3-chloro-1-benzothiophene-2-carboxylic acid using carbodiimide-based reagents:

Carbodiimide-Mediated Coupling

A mixture of 3-chloro-1-benzothiophene-2-carboxylic acid (1.2 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in dimethylformamide (DMF) is stirred at 0°C for 30 min. The thiazole amine (1.0 equiv) is added, and the reaction is warmed to room temperature for 12 h.

Workup

  • Quenched with 10% citric acid, extracted with ethyl acetate.
  • Purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
  • Yield: 75–80%.

Alternative Coupling with HATU

For improved efficiency, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) achieve coupling in 2 h at room temperature:

$$
\text{3-Chloro-1-benzothiophene-2-carboxylic acid} + \text{HATU (1.5 equiv)} \xrightarrow{\text{DCM, DIPEA}} \text{Active ester} \xrightarrow{\text{Thiazole amine}} \text{Target compound}
$$

Advantages

  • Faster reaction time (2 h vs. 12 h).
  • Higher yield (85–90%).

Comparative Analysis of Amide Coupling Methods

Method Reagents Time Yield Purity
EDC/HOBt EDC, HOBt, DMF 12 h 75–80% >95%
HATU/DIPEA HATU, DIPEA, DCM 2 h 85–90% >98%

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) favors the EDC/HOBt method due to lower reagent costs, despite longer reaction times. Critical steps include:

  • Purification : Recrystallization from ethanol/water (1:1) ensures >99% purity.
  • Quality Control : HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms absence of unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzothiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Oxidized derivatives of the thiazole and benzothiophene rings

    Reduction Products: Reduced derivatives with alcohol or amine functionalities

    Substitution Products: Substituted benzothiophene derivatives with various functional groups

Scientific Research Applications

Anticancer Properties

Research indicates that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)< 5
SK-Hep-1 (Liver)6.46
NUGC-3 (Stomach)6.56

These findings suggest that the compound may serve as a lead candidate for further drug development targeting specific cancers due to its potent inhibitory effects on tumor cell proliferation.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components contribute to its efficacy against various bacterial and fungal strains. In comparative studies, derivatives with similar thiazole and thiophene moieties have demonstrated effective antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli25
Candida albicans30

Such results indicate that this compound could be developed into a therapeutic agent for treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been well-documented. Studies suggest that this compound may effectively modulate inflammatory pathways:

Inflammatory Marker Inhibition (%)
TNF-alpha75
IL-660

These findings support the hypothesis that the compound could be beneficial in treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. The mechanism of action is believed to involve specific binding interactions with molecular targets such as enzymes and receptors associated with disease pathways. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions, providing insights into the pharmacological profile of the compound.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer properties of thiophene-based compounds similar to this compound. The study reported promising growth inhibition profiles across multiple human cancer cell lines, reinforcing the potential therapeutic application of this compound in oncology.

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial efficacy of thiazole derivatives against common pathogens. The results indicated significant antimicrobial activity for certain derivatives, suggesting that compounds with similar structures may also possess potent antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can be compared with other thiazole and benzothiophene derivatives:

    Similar Compounds: Thiazole derivatives (e.g., thiazole-4-carboxamide), benzothiophene derivatives (e.g., 3-chlorobenzothiophene-2-carboxamide)

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound with promising biological activities. This compound integrates a benzothiophene core and a thiazole ring, which are known for their diverse pharmacological properties. Its structural uniqueness may contribute to its potential therapeutic applications, particularly in medicinal chemistry.

Molecular Characteristics

The molecular formula of this compound is C25H15ClN2O2S2, with a molecular weight of approximately 474.98 g/mol. The compound features various functional groups that may influence its biological activity.

Property Value
Molecular FormulaC25H15ClN2O2S2
Molecular Weight474.98 g/mol
Structural FeaturesBenzothiophene core, Thiazole ring

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole and benzothiophene have shown promise in inhibiting tumor growth in various cancer cell lines. The compound's ability to modulate enzyme activity related to cancer progression is an area of ongoing investigation.

Antibacterial and Antifungal Activity

Studies have demonstrated that thiazole derivatives possess antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Similarly, antifungal activities have been observed in related compounds, suggesting that the target compound may also exhibit these effects.

Microorganism Activity
Escherichia coliAntibacterial
Staphylococcus aureusAntibacterial
Fungal strainsAntifungal

Other Pharmacological Activities

The compound's potential as an antiviral agent is also being explored. Research on related thiazole derivatives has indicated efficacy against viruses such as hepatitis C, highlighting the importance of further investigations into the antiviral properties of this compound.

Case Studies and Research Findings

Recent studies involving thiazole derivatives have yielded promising results:

  • Antitumor Activity : A study reported that certain thiazole derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential as lead compounds in cancer therapy.
  • Binding Studies : Research utilizing isothermal titration calorimetry has shown that thiazole-based compounds can effectively bind to specific proteins involved in disease mechanisms, suggesting a targeted approach for drug development.
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds reveal favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Q & A

Q. How can the purity of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide be optimized during synthesis?

Methodological Answer: Purity optimization begins with controlled reaction conditions. For example, dropwise addition of acyl chlorides to aminothiazole derivatives in the presence of a base (e.g., triethylamine) minimizes side reactions . Post-synthesis, recrystallization from ethanol-DMF mixtures (1:1 v/v) effectively removes unreacted starting materials and byproducts. Monitoring via TLC (silica gel, ethyl acetate/hexane eluent) ensures reaction completion before purification .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent patterns on the benzothiophene and thiazole rings. For instance, downfield shifts in carbonyl carbons (~165–170 ppm) confirm amide bond formation .
  • FT-IR Spectroscopy: Stretching vibrations at ~1670 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N–H) validate the amide functional group .
  • X-ray Crystallography: Resolve hydrogen-bonding interactions (e.g., N–H⋯N dimers) to confirm supramolecular packing, as seen in analogous thiazole-carboxamide structures .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory effects on pyruvate:ferredoxin oxidoreductase (PFOR)?

Methodological Answer:

  • Enzyme Assays: Use anaerobic conditions to measure PFOR activity via NADPH oxidation rates. Compare inhibition kinetics (IC50_{50}) with nitazoxanide, a known PFOR inhibitor .
  • Molecular Docking: Employ software like AutoDock Vina to model the compound’s interaction with PFOR’s active site, focusing on the amide anion’s binding to iron-sulfur clusters .
  • Mutagenesis Studies: Introduce point mutations (e.g., Cys→Ser in PFOR’s catalytic site) to validate binding specificity .

Q. How can contradictions between computational predictions and empirical bioactivity data be resolved?

Methodological Answer:

  • Structural Reanalysis: Use X-ray crystallography to verify if crystal packing forces (e.g., C–H⋯F/O interactions) alter the compound’s conformation in solid vs. solution states .
  • SAR Studies: Synthesize derivatives with modified substituents (e.g., replacing the benzoyl group with acetyl) and compare bioactivity. Evidence from analogous thiazole-carboxamides shows that electron-withdrawing groups enhance enzyme affinity .
  • Solvent Effects: Test activity in varying solvents (e.g., DMSO vs. aqueous buffers) to assess aggregation-induced discrepancies .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Fragment-Based Design: Replace the 3-chlorobenzothiophene moiety with heterocycles (e.g., pyridine or indole) to evaluate steric and electronic effects on target binding .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) driving activity .
  • In Vivo Correlation: Compare in vitro enzyme inhibition data with in vivo efficacy in animal models (e.g., parasite load reduction in helminth-infected mice) .

Data Analysis and Validation

Q. How should researchers address inconsistencies in biological activity across batches of the compound?

Methodological Answer:

  • Purity Verification: Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect trace impurities (e.g., unreacted 3-chlorobenzothiophene acid) that may antagonize activity .
  • Crystallographic Validation: Compare batch-specific crystal structures to confirm consistent hydrogen-bonding networks, which influence solubility and bioavailability .
  • Dose-Response Repetition: Re-test ambiguous batches at higher concentrations (e.g., 10–100 µM) to rule out threshold effects .

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